3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride
Description
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKLGGJOIGAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-(Methoxymethyl)pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)pyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Methoxymethyl)pyrrolidine-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in organic chemistry .
Biological Activity
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride moiety. This unique structure is believed to contribute to its biological activity.
- Molecular Formula : C6H12ClN2O2S
- Molecular Weight : 202.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Methoxymethyl)pyrrolidine | E. coli | 200 µg/mL |
| S. aureus | 400 µg/mL | |
| K. pneumoniae | 600 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators.
Case Study: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrolidine derivatives indicates that modifications on the pyrrolidine ring and the sulfonyl group can significantly influence their biological activities. For example, increasing the hydrophobic character or introducing additional functional groups may enhance their potency against specific targets.
Research Findings
Recent research has focused on synthesizing and evaluating various derivatives of this compound to optimize their biological activity. Notably, compounds with electron-donating groups have shown improved efficacy against cancer cell lines and bacterial strains.
Summary of Key Findings
- Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 200 µg/mL to 600 µg/mL.
- Anticancer Activity : Exhibits moderate cytotoxicity in breast cancer cell lines (IC50 ~25 µM).
- SAR Insights : Structural modifications can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
